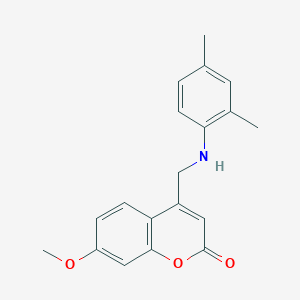

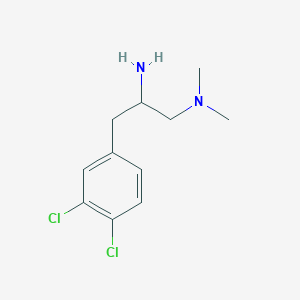

4-(((2,4-二甲基苯基)氨基)甲基)-7-甲氧基-2H-香豆素-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves multi-step reactions, including Knoevenagel condensation, Friedel-Crafts acylation, and cyclization processes. A common approach for synthesizing such compounds is through the reaction of suitable precursors under catalytic or activating conditions, which may involve the use of Lewis acids, microwaves, or other energy sources to facilitate the reaction. The synthesis of similar compounds has been achieved through various methodologies, demonstrating the versatility and adaptability of synthetic strategies to produce chromen-2-one derivatives with specific substitutions and functional groups (Bam & Chalifoux, 2018).

Molecular Structure Analysis

Chromen-2-one derivatives typically exhibit a core structure consisting of a benzopyran moiety with additional substituents that influence their molecular geometry, electronic distribution, and intermolecular interactions. X-ray crystallography and spectroscopic methods, such as NMR and IR, are commonly used to elucidate their molecular structures, confirming the positions of substituents and the overall molecular conformation. Studies have shown that these compounds can crystallize in various space groups, with hydrogen bonding and π-π stacking interactions playing a significant role in their solid-state organization (Li, 2014).

科学研究应用

凋亡诱导和抗癌潜力

一项研究聚焦于一系列与4-芳基-4H-香豆素相关的化合物,展示它们作为凋亡诱导剂的潜力。通过细胞和半胱氨酸酶基础的高通量筛选实验,确定了某些衍生物作为有效的凋亡诱导剂,显示出在包括Jurkat和T47D在内的多种人类细胞系中的显著活性。这些化合物还被发现抑制微管聚合,表明它们作为抗癌剂的潜力(Kemnitzer et al., 2004)。

光聚合应用

另一个研究方向探索了香豆素衍生物在光聚合过程中的应用。一项研究描述了合成一种新化合物,经紫外辐射后分解生成相应的烷基和亚硝基自由基,表明其作为聚合反应中的光引发剂的潜力(Guillaneuf et al., 2010)。

抗菌活性

还研究了香豆素衍生物的抗菌活性,其中一项研究合成了一种特定的吡喃衍生物,并评估了其抗菌和抗真菌功能。这种化合物表现出良好的抗菌活性,突显了其在抗菌应用中进一步发展的潜力(Okasha et al., 2022)。

电致变色性能

在材料科学领域,研究探索了含有香豆素衍生物的芳香族聚酰胺的电致变色性能。这些聚合物表现出显著的热稳定性、溶解性和电致变色性能,使它们适用于电子器件中的应用(Liou & Chang, 2008)。

作用机制

Target of Action

Similar compounds have been reported to interact with various enzymes such as serine proteases .

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, including those involved in enzyme activity .

Pharmacokinetics

It is soluble in acetone, dimethyl sulfoxide, and dimethylformamide , which may influence its bioavailability.

Result of Action

Similar compounds have been reported to have various effects, such as inhibiting enzyme activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its solubility, stability, and interaction with its targets .

属性

IUPAC Name |

4-[(2,4-dimethylanilino)methyl]-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-12-4-7-17(13(2)8-12)20-11-14-9-19(21)23-18-10-15(22-3)5-6-16(14)18/h4-10,20H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPJSSAQFGBMGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC2=CC(=O)OC3=C2C=CC(=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2480055.png)

![Ethyl 2-[(4-benzylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2480056.png)

![5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2480064.png)

![N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2480065.png)

![N-(4-butylphenyl)-2-[(2-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2480069.png)

![Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride](/img/structure/B2480073.png)

![3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2480076.png)

![(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride](/img/structure/B2480077.png)